molecular formula C14H17N3O3S2 B2510188 1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide CAS No. 2415527-06-7

1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2510188
CAS No.: 2415527-06-7
M. Wt: 339.43
InChI Key: YHMZYUKXSQRZFQ-UHFFFAOYSA-N
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Description

1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with methanesulfonyl chloride to form 2-(methanesulfonyl)benzothiazole. This intermediate is then reacted with piperidine-4-carboxylic acid to yield the final product. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

For example, oxidation of the methanesulfonyl group can lead to the formation of sulfone derivatives, while reduction of the benzothiazole ring can yield dihydrobenzothiazole derivatives. Substitution reactions involving the piperidine ring can result in the formation of various substituted piperidine derivatives .

Scientific Research Applications

1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its antimicrobial and anticancer properties. In medicine, it has shown promise as a potential therapeutic agent for the treatment of diseases such as tuberculosis and Alzheimer’s disease .

In industry, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its unique structure and reactivity make it a valuable compound for research and development in multiple scientific disciplines.

Mechanism of Action

The mechanism of action of 1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, in the treatment of tuberculosis, it inhibits the activity of the enzyme DprE1, which is essential for the synthesis of the mycobacterial cell wall. This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the bacteria .

In the context of Alzheimer’s disease, this compound has been shown to inhibit the aggregation of beta-amyloid peptides, which are implicated in the pathogenesis of the disease. By preventing the formation of toxic aggregates, it helps to protect neurons and improve cognitive function .

Comparison with Similar Compounds

1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide can be compared with other benzothiazole derivatives such as 2-(methanesulfonyl)benzothiazole and 2-aminobenzothiazole. While these compounds share a common benzothiazole core, their different substituents and functional groups confer unique properties and activities.

For example, 2-(methanesulfonyl)benzothiazole is primarily used as an intermediate in organic synthesis, while 2-aminobenzothiazole has been studied for its anticancer and antimicrobial properties. The presence of the piperidine-4-carboxamide moiety in this compound enhances its biological activity and makes it a more versatile compound for various applications .

Properties

IUPAC Name

1-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-22(19,20)11-4-2-3-10-12(11)16-14(21-10)17-7-5-9(6-8-17)13(15)18/h2-4,9H,5-8H2,1H3,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMZYUKXSQRZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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